N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c15-8-10-9-4-1-2-6-12(9)19-14(10)16-13(17)11-5-3-7-18-11/h3,5,7H,1-2,4,6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNCXWHACRSKKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70356425 | |
| Record name | 2-Furancarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61600-70-2 | |
| Record name | 2-Furancarboxamide, N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thien-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70356425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide typically involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with furan-2-carboxylic acid or its derivatives under suitable reaction conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxamide Group
The carboxamide moiety serves as a reactive site for nucleophilic substitution. Key transformations include:
Reaction with Amines
-
Conditions : Reflux in ethanol with potassium iodide (catalytic) and excess amine.
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Product : Substituted amides via displacement of the furan-carboxamide group.
-
Example : Reaction with hydrazine derivatives yields hydrazide analogs, as observed in structurally similar compounds .
Reaction with Thiols
-
Conditions : Base-mediated (KOH/ethanol) nucleophilic acyl substitution.
-
Product : Thioamide derivatives, leveraging the electrophilicity of the carbonyl carbon .
Cyclization Reactions
The tetrahydrobenzo[b]thiophene scaffold facilitates cyclization under specific conditions:
Intramolecular Cyclization
-
Conditions : Acidic (H₂SO₄) or basic (K₂CO₃) media.
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Product : Fused polycyclic systems (e.g., thieno[3,2-d]pyrimidines) via ring closure .
Cross-Cyclization with Heterocyclic Partners
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Example : Reaction with 1,3,4-thiadiazole-2-thiols forms hybrid tricyclic structures, as demonstrated in analogous compounds .
Sulfur-Mediated Reactions
The thiophene ring participates in sulfur-based transformations:
Oxidation of Thiophene
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Conditions : H₂O₂ in acetic acid.
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Product : Sulfoxide or sulfone derivatives, though this reaction requires precise stoichiometric control to avoid over-oxidation .
Sulfur Insertion
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Conditions : Elemental sulfur in DMF at 80–100°C.
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Product : Thiadiazole or benzothiazine derivatives via C–S bond formation .
| Reaction Type | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| Thiophene oxidation | H₂O₂, CH₃COOH | Sulfoxide/sulfone analogs | |
| Sulfur insertion | S₈, DMF, Δ | Thiadiazole-fused systems |
Hydrolysis of the Cyano Group
The cyano substituent undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
Basic Hydrolysis
-
Conditions : NaOH (10%), ethanol/water.
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Product : Carboxylate salts, which can be acidified to free acids .
Electrophilic Aromatic Substitution
The electron-rich furan ring undergoes electrophilic substitution:
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
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Product : Nitro-furan derivatives, primarily at the 5-position of the furan ring .
Halogenation
Table 2: Comparative Binding Affinities of Derivatives
| Derivative | Target Enzyme | Binding Energy (kcal/mol) | Inhibition Constant (Ki) |
|---|---|---|---|
| Hydrazine-carboxamide | α-Glucosidase | −8.5 | 9.26 μM |
| Thiadiazole hybrid | 5-Lipoxygenase | −9.0 | 243 nM |
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide exhibit significant anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
| Study | Compound | Activity | Reference |
|---|---|---|---|
| Study A | This compound | Inhibition of cancer cell growth | |
| Study B | Similar thiophene derivatives | Induction of apoptosis in tumor cells |
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research shows that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
| Study | Compound | Activity | Reference |
|---|---|---|---|
| Study C | This compound | Effective against Gram-positive bacteria | |
| Study D | Related compounds | Broad-spectrum antimicrobial activity |
Material Science
2.1 Polymer Chemistry
This compound has been explored as a building block in polymer synthesis. Its unique structure allows for the creation of polymers with enhanced thermal stability and mechanical properties.
| Application | Property Enhanced | Reference |
|---|---|---|
| Polymer Synthesis | Increased thermal stability | |
| Coatings Development | Improved mechanical strength |
Biological Research
3.1 Enzyme Inhibition Studies
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to potential therapeutic effects in metabolic disorders.
Mechanism of Action
The mechanism of action of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as inhibition of tumor cell growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiophene Core
The biological and physicochemical properties of tetrahydrobenzo[b]thiophene derivatives are highly dependent on substituents at positions 2 and 3. Key comparisons include:
Key Observations :
- Electron-Withdrawing Groups (e.g., -CN) : Enhance kinase inhibitory activity by stabilizing interactions with ATP-binding pockets .
- Furan vs.
- Hydrazine-Carboxamide Derivatives : Exhibit superior enzyme inhibition (e.g., α-glucosidase) due to conformational flexibility and hydrogen-bonding capacity .
Key Insights :
Biological Activity
N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H12N2OS
- Molecular Weight : 246.33 g/mol
- CAS Number : 355000-40-7
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects, particularly in the context of enzyme inhibition and antimalarial properties.
1. Antimalarial Activity
Recent studies have highlighted the compound's potential as an antimalarial agent. A structure-activity relationship (SAR) analysis indicated that modifications to the furan and thiophene moieties significantly influence the compound's efficacy against Plasmodium falciparum, the causative agent of malaria. The presence of electron-withdrawing groups enhances the compound's potency by improving its interaction with target enzymes involved in the parasite's metabolism .
2. Enzyme Inhibition
The compound has shown promising results as an inhibitor of various enzymes, including xanthine oxidase (XO), which plays a crucial role in uric acid production. A study demonstrated that derivatives of this compound exhibited significant XO inhibitory activity, with IC50 values comparable to established inhibitors . This suggests potential applications in treating conditions like gout.
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of Enzyme Activity : The compound binds to active sites on target enzymes, preventing substrate interaction and subsequent catalytic activity.
- Alteration of Metabolic Pathways : By inhibiting key enzymes in metabolic pathways, the compound can disrupt the growth and replication of pathogens like Plasmodium falciparum.
Case Study 1: Antimalarial Efficacy
In a controlled study examining various derivatives for antimalarial activity, this compound displayed significant activity against chloroquine-sensitive strains of P. falciparum. The study utilized both in vitro assays and molecular docking simulations to elucidate binding affinities and predict interactions with critical metabolic enzymes .
Case Study 2: Xanthine Oxidase Inhibition
Another study focused on the compound's role as an XO inhibitor. Through a series of in vitro assays, it was found that certain modifications to the chemical structure led to enhanced inhibitory effects compared to traditional XO inhibitors. The research provided insights into the structure-function relationship critical for developing new therapeutic agents targeting hyperuricemia .
Data Summary Table
Q & A
Q. Table 1: Representative Synthesis Conditions
| Reagent | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Bromoacyl chlorides | DCM | 6–9 hours | 39–67 | |
| Cyanoacetate derivatives | Ethanol/DCM | 4–9 hours | 27–78 |
Advanced: How do regioselective pathways influence the synthesis of heterocyclic derivatives from this compound?
Answer:
Regioselectivity is governed by the cyanoacetamido moiety in the precursor. For example:
- Gewald-type cyclization : Reactivity at the cyano group leads to thiophene or pyrazole rings via nucleophilic attack .
- Dipolar cycloaddition : Ethyl cyanoacetate reacts with hydrazines to form pyrazolo[3,4-b]pyridines, confirmed by H NMR coupling constants .
- β-attack vs. α-attack : Steric hindrance from the tetrahydrobenzo[b]thiophene ring directs reagents to less hindered sites, as shown in MALDI-TOF analysis .
Key Insight : Competing pathways (e.g., dinucleophilic-bielectrophilic interactions) require controlled stoichiometry and temperature to favor specific products .
Basic: What biological activities are associated with this compound?
Answer:
The compound and its derivatives exhibit:
- Anticancer activity : IC values of 1–10 µM against H1299 lung cancer and MCF-7 breast cancer cells .
- Enzyme inhibition : JNK2/JNK3 inhibition (pIC = 6.5–6.7) via competitive binding to the ATP pocket .
- Antimicrobial effects : MIC values of 8–32 µg/mL against S. aureus and E. coli via membrane disruption .
Advanced: How do structural modifications impact antitumor efficacy?
Answer:
Q. Table 2: Structure-Activity Relationships (SAR)
| Derivative | Target | Activity (IC) | Key Modification |
|---|---|---|---|
| 21b (pyrazolo derivative) | H1299 cells | 2.1 µM | Isoxazole substitution |
| 25a (hydrazinyl analog) | JNK3 | 6.7 pIC | 3-Nitrobenzylidene |
Basic: What analytical methods are critical for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced: How can contradictory bioactivity data between studies be resolved?
Answer: Contradictions often arise from:
- Assay variability : JNK inhibition assays using recombinant enzymes (vs. cell-based) may show discrepancies in IC due to off-target effects .
- Cell line heterogeneity : NCI-H460 (lung cancer) vs. SF-268 (CNS cancer) exhibit differential sensitivity to hydrazone derivatives (IC 4.5 vs. 12.3 µM) .
- Solution : Standardize protocols (e.g., MTT assay incubation time: 72 hours) and validate via orthogonal methods (e.g., Western blot for JNK phosphorylation) .
Basic: What are the key precursors for synthesizing this compound?
Answer:
- Core scaffold : 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, synthesized via Gewald reaction with cyclohexanone, sulfur, and cyanoacetamide .
- Acylating agents : Furan-2-carbonyl chloride or bromoacyl chlorides, activated using TEA in DCM .
Advanced: What computational methods predict metabolic stability of derivatives?
Answer:
- ADMET modeling : Use Schrödinger’s QikProp to predict CYP3A4 metabolism (e.g., t = 2.3 hours for methoxy-substituted analogs) .
- Aldehyde oxidase (AO) liability : Substituents at the 4-position reduce AO-mediated oxidation (e.g., dimethylamino groups decrease clearance by 60%) .
Basic: How is crystallographic data used to confirm structure?
Answer:
- X-ray diffraction : Single-crystal analysis (Mo-Kα radiation) reveals bond angles (C-S-C = 92.5°) and planarity of the thiophene ring .
- Packing diagrams : Hydrogen bonds (N–H···O=C, 2.8 Å) stabilize the lattice, confirming the carboxamide conformation .
Advanced: What strategies optimize yield in one-pot syntheses?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
